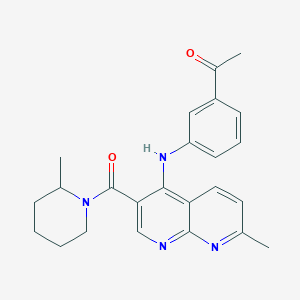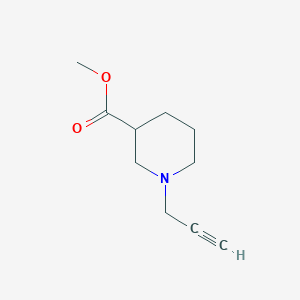
2-(Chloromethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methoxybenzenesulfonamide, also known as mesna, is a synthetic organic compound that is widely used in scientific research. It is an analogue of the naturally occurring compound cysteine, and is used as a protective agent against the harmful effects of chemotherapeutic agents.
Aplicaciones Científicas De Investigación
Chlorinating Reagent in Organic Synthesis
A structurally simple and reactive chlorinating agent, closely related to 2-(Chloromethyl)-4-methoxybenzenesulfonamide, has been prepared and utilized for chlorinating a wide range of organic compounds, including 1,3-diketones, β-keto esters, and aromatic amines, achieving chlorinated products in good to high yields. This highlights its potential as a versatile reagent in organic synthesis processes (Xiao-Qiu Pu et al., 2016).
Antitumor Activity
Compounds derived from sulfonamide-focused libraries, including molecules structurally related to this compound, have shown potent cell cycle inhibitory effects in antitumor screens. This demonstrates their potential as antimitotic agents disrupting tubulin polymerization and as antiproliferative agents affecting the cell cycle in cancer cell lines (T. Owa et al., 2002).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, exhibiting high singlet oxygen quantum yield, has been synthesized for photodynamic therapy applications. Its properties as a photosensitizer are highly suitable for Type II photodynamic therapy mechanisms, indicating its potential for cancer treatment (M. Pişkin et al., 2020).
Fluorescent Probes for Zn(II)
The synthesis and study of analogs of a Zinquin-related fluorophore, including molecules structurally related to this compound, have shown that these compounds form fluorescent complexes with Zn(II). This suggests their application as specific fluorophores for detecting Zn(II) in biological systems (M. Kimber et al., 2003).
Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal activities of novel benzenesulfonamide derivatives, suggesting their potential use in treating microbial infections. This includes the synthesis and characterization of compounds for their activity against various bacterial and fungal strains, highlighting the versatility of sulfonamide derivatives in pharmaceutical applications (S. Vanparia et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSBBSKGAXXYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)


![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)

![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)